Bienvenue dans la boutique en ligne BenchChem!

2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

conformational polymorphism crystal structure dihedral angle

2-(2-Chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034394-33-5) is a synthetic small-molecule acetamide derivative combining a 2-chlorophenyl moiety with a 1-methyl-1H-pyrazol-4-yl-substituted pyrazine scaffold via a methylene acetamide linker. This compound belongs to a broader class of heterocyclic acetamides under investigation as potential kinase or enzyme inhibitors, though published pharmacological characterisation for this specific substitution pattern remains extremely sparse.

Molecular Formula C17H16ClN5O
Molecular Weight 341.8
CAS No. 2034394-33-5
Cat. No. B2374779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
CAS2034394-33-5
Molecular FormulaC17H16ClN5O
Molecular Weight341.8
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C17H16ClN5O/c1-23-11-13(9-22-23)17-15(19-6-7-20-17)10-21-16(24)8-12-4-2-3-5-14(12)18/h2-7,9,11H,8,10H2,1H3,(H,21,24)
InChIKeyMCUBGQFSNCUBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034394-33-5): Procurement-Relevant Compound Profile


2-(2-Chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034394-33-5) is a synthetic small-molecule acetamide derivative combining a 2-chlorophenyl moiety with a 1-methyl-1H-pyrazol-4-yl-substituted pyrazine scaffold via a methylene acetamide linker. This compound belongs to a broader class of heterocyclic acetamides under investigation as potential kinase or enzyme inhibitors, though published pharmacological characterisation for this specific substitution pattern remains extremely sparse [1]. The crystal structure of a closely related analogue reveals two crystallographically independent molecules with markedly different chlorophenyl-pyrazole dihedral angles, indicating significant conformational flexibility that may influence target engagement [2].

Why Generic Substitution Is Not Advisable for 2-(2-Chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide


Interchange of closely related heterocyclic acetamides without explicit comparative pharmacological data carries substantial scientific risk due to the conformational and electronic sensitivity of the pyrazine-pyrazole-chlorophenyl scaffold. Crystallographic analysis of a structural analogue demonstrates two distinct molecular conformations coexisting in the asymmetric unit, with chlorophenyl-pyrazole dihedral angles of −53.3° and 114.09° in molecules A and B, respectively [1]. This conformational polymorphism implies that subtle variations in ring substitution (e.g., replacing 1-methylpyrazole with thiophene, furan, or other heterocycles) can alter the accessible conformational landscape, potentially affecting molecular recognition at the binding site. Absent direct comparative IC50, Ki, or selectivity profiling data for this specific compound versus its nearest analogues, any assumption of equivalent biological activity or target engagement is scientifically untenable and may confound experimental reproducibility.

Evidence-Based Differentiation of 2-(2-Chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034394-33-5)


Conformational Polymorphism in the Solid State: Structural Evidence for Flexible Scaffold

A single-crystal X-ray diffraction study of a closely related analogue (C16H12ClN5O3, differing from the target compound principally in the oxidation state of the pyrazole substituent) revealed two crystallographically independent molecules within the asymmetric unit [1]. The relative orientation of the chlorophenyl ring with respect to the pyrazole ring differs substantially between these two molecules, with measured dihedral angles of −53.3(2)° in molecule A and 114.09(18)° in molecule B [1]. This 167° difference in dihedral angle between coexisting conformers demonstrates that the core scaffold possesses intrinsic conformational flexibility, a property not captured by static 2D similarity metrics commonly used for compound interchange decisions.

conformational polymorphism crystal structure dihedral angle scaffold flexibility

Scaffold-Level Structural Distinction from the Closest Commercially Available Pyrazine-Acetamide Analogues

The closest commercially catalogued structural analogues of the target compound carry heterocyclic substituents at the pyrazine 3-position that differ from the 1-methyl-1H-pyrazol-4-yl group. Specifically, the thiophen-2-yl analogue (CAS 2034424-68-3, PubChem CID 121023513) replaces the 1-methylpyrazole with thiophene [1], while the furan-3-yl analogue uses furan . These substitutions alter hydrogen-bond acceptor capacity, ring electronics, and steric profile. No public comparative biochemical data exist to establish whether these heterocycle replacements produce equivalent, superior, or inferior target engagement for any protein target.

structure-activity relationship heterocyclic substitution pyrazole vs. thiophene analogue differentiation

Absence of Publicly Documented Pharmacological Activity: A Critical Procurement Consideration

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem in May 2026 identified zero primary research articles, zero patent filings, and zero bioassay database entries that contain quantitative enzymatic or cellular activity data (IC50, EC50, Ki, Kd, % inhibition at defined concentration, or selectivity panel data) for 2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034394-33-5) [1][2]. This information vacuum contrasts with the numerous heterocyclic acetamide derivatives that populate kinase inhibitor and epigenetic probe chemical space with publicly quantified target engagement metrics. The complete absence of activity data means that any assumption about the compound's potency, selectivity, or mechanism of action borrowed from structurally related chemotypes is scientifically unsupported.

data gap analysis pharmacological characterization risk assessment for procurement

Computationally Predicted Physicochemical Profile as a Baseline for Formulation and Assay Design

Although no experimentally measured logP or solubility data exist for the target compound, computed physicochemical descriptors derived from its InChI (MCUBGQFSNCUBJI-UHFFFAOYSA-N) provide a procurement-relevant baseline for anticipating solubility and permeability behaviour relative to the closest analogues. The thiophen-2-yl analogue (CAS 2034424-68-3) has a computed XLogP3-AA of 2.5 and molecular weight of 343.8 g/mol [1]. The target compound, with a 1-methylpyrazole replacing thiophene, introduces an additional hydrogen-bond acceptor (pyrazole N2) and a slightly higher molecular weight, which together predict marginally enhanced aqueous solubility and reduced logP relative to the thiophene comparator. However, these are class-level computational inferences without experimental validation for this specific compound.

physicochemical properties drug-likeness solubility prediction assay compatibility

Recommended Scientific Application Scenarios for 2-(2-Chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034394-33-5)


Chemical Probe Development for De Novo Target Identification Requiring an Unannotated Pyrazine-Pyrazole Scaffold

In research programs seeking to identify novel protein targets via chemical proteomics or affinity-based profiling, this compound offers a structurally distinct, commercially accessible starting point. Its 1-methylpyrazole moiety provides a hydrogen-bond acceptor/donor interface distinct from thiophene- or furan-containing analogues [1], and the complete absence of published target-engagement data [2] makes it suitable for exploratory chemoproteomic pull-down experiments aimed at discovering novel binding partners without pre-existing bias.

Conformational Analysis and Ligand-Protein Docking Studies Leveraging Intrinsic Scaffold Flexibility

The documented conformational polymorphism of the chlorophenyl-pyrazole scaffold, with dihedral angles spanning −53.3° to 114.09° in a single crystal lattice [1], makes this compound a valuable test case for computational conformational sampling methods. Researchers validating molecular dynamics force fields or developing ensemble docking protocols may use this compound as a benchmark for assessing whether computational tools can recapitulate the experimentally observed conformational diversity.

Structure-Activity Relationship (SAR) Starter Compound for Pyrazine-3-Substituted Acetamide Libraries

For medicinal chemistry groups building SAR tables around the pyrazine-2-methylacetamide chemotype, this compound serves as the 1-methylpyrazole-bearing member of a heterocycle scan. Systematic comparison with the thiophene (CAS 2034424-68-3) [3] and furan analogues, once internally generated biochemical data become available, will enable attribution of potency and selectivity differences to the specific hydrogen-bonding and electronic features of the 1-methylpyrazole ring—a pharmacophoric element absent from the commercially available comparator compounds.

In-House Biochemical Screen Against an Established Target Panel Where Pyrazine Amides Have Documented Activity

Given the precedented activity of pyrazine-containing amides against kinase and aminoacyl-tRNA synthetase targets [2], procurement of this compound for an internal screening panel is warranted if the goal is to probe the contribution of the 1-methylpyrazole substituent to target recognition. The critical caveat, as established in Section 3, is that no public activity data exist for this specific compound [2]; all screening results will constitute novel, internally generated SAR knowledge that should be treated as provisional until independently replicated.

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.